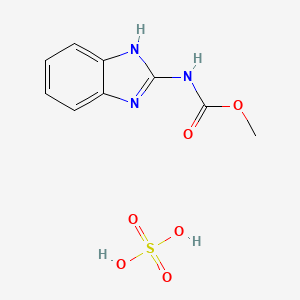
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1H-benzimidazol-2-yl)carbamate typically involves the reaction of methyl chloroformate with 2-aminobenzimidazole . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of methyl N-(1H-benzimidazol-2-yl)carbamate involves the use of continuous processes to ensure high yield and purity . The process typically includes the synthesis of methyl chloroformate from phosgene and methanol, followed by cyanoammoniation to form methyl cyanocarbamate . The final step involves hydrolysis of methyl cyanocarbamate with ammonia to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . It is stable to heat but unstable to acid and alkali .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Methyl N-(1H-benzimidazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of fungal biology and plant pathology.
Medicine: Investigated for its potential anticancer properties and its effects on cell division.
Industry: Used in the formulation of fungicides for agricultural and horticultural applications.
Mecanismo De Acción
Methyl N-(1H-benzimidazol-2-yl)carbamate exerts its effects by binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles during cell division . This leads to the malsegregation of chromosomes and ultimately inhibits the growth of fungal pathogens . The molecular targets include tubulin proteins, and the pathways involved are related to microtubule dynamics and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Benomyl: A systemic fungicide that degrades to form carbendazim.
Thiophanate-methyl: Another fungicide that degrades to form carbendazim.
Mebendazole: An anthelmintic that shares a similar benzimidazole structure.
Uniqueness
Methyl N-(1H-benzimidazol-2-yl)carbamate is unique due to its broad-spectrum activity against a wide range of fungal pathogens and its ability to be used in various agricultural and horticultural applications . Its stability and effectiveness make it a valuable tool in disease control .
Propiedades
Número CAS |
23424-63-7 |
|---|---|
Fórmula molecular |
C9H11N3O6S |
Peso molecular |
289.27 g/mol |
Nombre IUPAC |
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid |
InChI |
InChI=1S/C9H9N3O2.H2O4S/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-5(2,3)4/h2-5H,1H3,(H2,10,11,12,13);(H2,1,2,3,4) |
Clave InChI |
IIMPDLKQWSJLCO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=CC=CC=C2N1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


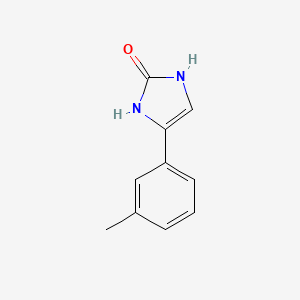
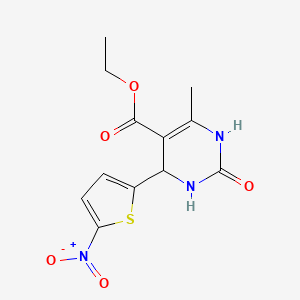

![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
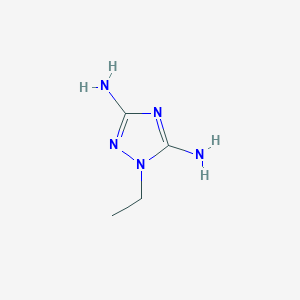
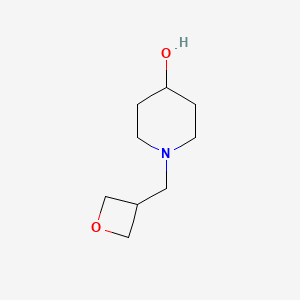
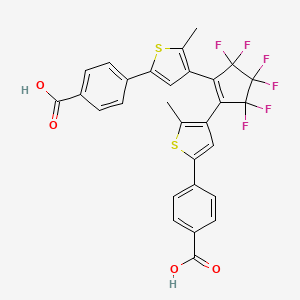
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
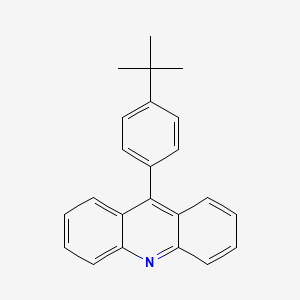
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
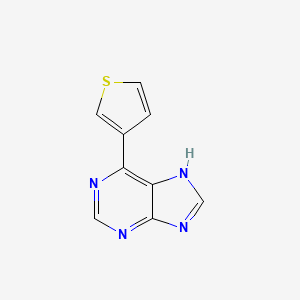

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
